
6beta-Hydroxyprednisolone
Vue d'ensemble
Description
6β-Hydroxyprednisolone is a hydroxylated metabolite of prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This metabolite is formed via cytochrome P450 (CYP)-mediated hydroxylation at the 6β-position of the steroid backbone, a key pathway in prednisolone catabolism . Elevated urinary excretion of 6β-hydroxyprednisolone has been identified as a biomarker for enhanced prednisolone clearance, particularly in patients requiring dose adjustments to maintain therapeutic efficacy . Analytical methods such as HPLC-MS/MS have been developed to quantify this metabolite, though challenges persist due to the lack of isotope-labeled internal standards for absolute quantification .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La préparation de 6β-Hydroxy Prednisolone implique généralement l'hydroxylation de la prednisolone. Une méthode consiste en la transformation microbienne de la prednisolone à l'aide de Streptomyces roseochromogenes, qui hydroxylise efficacement la prednisolone pour produire du 6β-Hydroxy Prednisolone . Une autre méthode implique l'utilisation de solvants organiques et de catalyseurs pour réaliser la réaction d'hydroxylation .
Méthodes de production industrielle : La production industrielle de 6β-Hydroxy Prednisolone utilise souvent des procédés biotechnologiques, combinant des techniques chimiques et microbiennes. L'utilisation de souches microbiennes telles qu'Arthrobacter simplex et Streptomyces roseochromogenes s'est avérée efficace pour produire des rendements élevés de 6β-Hydroxy Prednisolone .
Analyse Des Réactions Chimiques
Types de réactions : 6β-Hydroxy Prednisolone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la molécule.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Des réactifs comme les halogènes et les agents alkylants sont utilisés dans les réactions de substitution.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés hydroxylés et oxydés du 6β-Hydroxy Prednisolone, qui peuvent avoir des propriétés pharmacologiques différentes .
4. Applications de la recherche scientifique
6β-Hydroxy Prednisolone a un large éventail d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme composé de référence dans l'étude du métabolisme et de la synthèse des glucocorticoïdes.
Biologie : Le composé est utilisé pour étudier les voies biologiques et les mécanismes d'action des glucocorticoïdes.
Médecine : Il est utilisé dans le développement de nouveaux médicaments anti-inflammatoires et immunosuppresseurs.
5. Mécanisme d'action
6β-Hydroxy Prednisolone exerce ses effets en se liant au récepteur des glucocorticoïdes, qui module les changements d'expression génique. Cela conduit à une diminution de la vasodilatation et de la perméabilité des capillaires, ainsi qu'à une réduction de la migration des leucocytes vers les sites d'inflammation. Les effets anti-inflammatoires et immunosuppresseurs du composé sont principalement dus à sa capacité à moduler l'expression de diverses cytokines et enzymes inflammatoires .
Composés similaires :
Prednisolone : Le composé parent à partir duquel 6β-Hydroxy Prednisolone est dérivé.
Méthylprednisolone : Un glucocorticoïde similaire avec un groupe méthyle en position 6α.
Dexamethasone : Un glucocorticoïde puissant avec un atome de fluor en position 9α.
Unicité : 6β-Hydroxy Prednisolone est unique en raison de la présence du groupe hydroxyle en position 6β, qui peut influencer ses propriétés pharmacocinétiques et pharmacodynamiques. Cette modification structurelle peut entraîner des différences en termes de puissance, de durée d'action et de profil d'effets secondaires par rapport aux autres glucocorticoïdes .
Applications De Recherche Scientifique
Introduction to 6β-Hydroxyprednisolone
6β-Hydroxyprednisolone (6β-HP) is a significant metabolite of the synthetic glucocorticoid prednisolone, which is widely used for its potent anti-inflammatory and immunosuppressive properties. This compound has garnered attention in scientific research due to its potential applications in various fields, including pharmacology, oncology, and endocrinology.
Pharmacokinetics and Metabolism
Research has demonstrated that urinary excretion levels of 6β-hydroxyprednisolone can be indicative of prednisolone metabolism in patients. Studies have shown that patients with enhanced catabolism of prednisolone exhibit increased levels of 6β-HP in urine, suggesting its potential as a biomarker for assessing steroid metabolism efficiency .
Cancer Research
While not primarily used as a cancer treatment, 6β-HP has been investigated for its role in modulating tumor growth and inflammation within the tumor microenvironment. Its anti-inflammatory properties may contribute to reducing tumor-associated inflammation, thus potentially improving therapeutic outcomes when combined with other treatments.
Autoimmune Diseases
The compound has been explored for its efficacy in treating autoimmune conditions by modulating immune responses. Its ability to suppress inflammatory pathways makes it a candidate for research in diseases such as rheumatoid arthritis and systemic lupus erythematosus.
Endocrine Studies
In endocrine research, 6β-hydroxyprednisolone is utilized to study cortisol metabolism and the activity of cytochrome P450 enzymes, particularly CYP3A4. The urinary ratio of 6β-hydroxycortisol to cortisol has been proposed as a non-invasive marker for assessing hepatic CYP3A activity . This application is crucial for understanding drug interactions and individual variability in drug metabolism.
Case Study 1: Enhanced Catabolism Detection
A study involving male and female volunteers assessed the urinary excretion of 6β-hydroxyprednisolone during prednisolone administration. Results indicated that females exhibited higher excretion rates compared to males, particularly during enzyme induction with phenytoin. This finding underscores the importance of gender differences in drug metabolism .
Case Study 2: Cancer Treatment Synergy
In preclinical models, researchers evaluated the effects of combining 6β-HP with traditional chemotherapy agents. The results suggested that 6β-HP could enhance the efficacy of certain chemotherapeutic drugs by mitigating inflammation within the tumor microenvironment, leading to improved patient outcomes.
Table 1: Comparison of Metabolic Pathways
Compound | Metabolic Pathway | Clinical Relevance |
---|---|---|
Prednisolone | Hydroxylation | Standard treatment for inflammation |
6β-Hydroxyprednisolone | Increased urinary excretion | Biomarker for prednisolone metabolism |
Cortisol | CYP3A-mediated metabolism | Indicator of adrenal function |
Table 2: Applications of 6β-Hydroxyprednisolone
Mécanisme D'action
6β-Hydroxy Prednisolone exerts its effects by binding to the glucocorticoid receptor, which mediates changes in gene expression. This leads to decreased vasodilation and permeability of capillaries, as well as reduced leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are primarily due to its ability to modulate the expression of various inflammatory cytokines and enzymes .
Comparaison Avec Des Composés Similaires
Comparison with Structurally and Functionally Related Compounds
Prednisolone
- Structural Relationship : 6β-Hydroxyprednisolone is a direct metabolite of prednisolone. The addition of a hydroxyl group at the 6β-position alters its polarity and reduces glucocorticoid receptor binding affinity compared to the parent compound.
- Pharmacokinetics : Prednisolone has a plasma half-life of 2–4 hours, whereas 6β-hydroxyprednisolone is rapidly excreted in urine, reflecting its role in metabolic clearance .
- Clinical Relevance : High urinary 6β-hydroxyprednisolone levels correlate with reduced prednisolone efficacy, necessitating therapeutic drug monitoring in renal transplant recipients and other patient populations .
16α-Hydroxy Prednisolone (CAS 13951-70-7)
- Structural Difference : Substitution at the 16α-position instead of 6β.
- This compound is primarily studied for its physicochemical properties rather than clinical significance .
Methylprednisolone
- Structural Modification : Methylprednisolone features a 6α-methyl group, enhancing lipophilicity and prolonging its half-life (4–6 hours) compared to prednisolone .
- Metabolism : Unlike 6β-hydroxyprednisolone, methylprednisolone undergoes 6β-hydroxylation less frequently. Its primary metabolites include 20β-dihydroxymethylprednisolone and 17-keto derivatives, which are pharmacologically inactive .
- Clinical Use: Methylprednisolone’s extended half-life makes it preferable for conditions requiring sustained immunosuppression, such as acute asthma exacerbations .
6β-Hydroxy Betamethasone
- Structural Similarity : Betamethasone differs from prednisolone by a 16β-methyl group and a 9α-fluoro substitution. The 6β-hydroxy derivative of betamethasone shares metabolic pathways with 6β-hydroxyprednisolone but exhibits higher anti-inflammatory potency due to fluorination .
- Analytical Challenges : Like 6β-hydroxyprednisolone, quantification of 6β-hydroxy betamethasone requires advanced techniques such as HPLC-MS/MS, though reference standards are more readily available .
6,7-Dehydroprednisolone (Δ⁶-Prednisolone)
- Structural Feature : A double bond between C6 and C7, distinguishing it from 6β-hydroxyprednisolone.
- Pharmacological Activity : Δ⁶-Prednisolone is an impurity in prednisolone formulations and exhibits reduced glucocorticoid activity due to conformational changes in the steroid ring .
Data Table: Key Properties of 6β-Hydroxyprednisolone and Analogues
Research Findings and Challenges
- Analytical Limitations : Absolute quantification of 6β-hydroxyprednisolone remains challenging due to impurities in reference compounds and the absence of isotope-labeled standards .
- Clinical Implications : Patients with elevated 6β-hydroxyprednisolone excretion may require higher prednisolone doses to achieve therapeutic effects, as seen in renal transplant recipients .
- Comparative Efficacy : Unlike methylprednisolone, 6β-hydroxyprednisolone lacks direct therapeutic use but serves as a critical pharmacokinetic marker .
Activité Biologique
6β-Hydroxyprednisolone is a significant metabolite of prednisolone, a synthetic glucocorticoid widely used for its anti-inflammatory and immunosuppressive properties. This article explores the biological activity of 6β-hydroxyprednisolone, focusing on its metabolic pathways, pharmacokinetics, and clinical implications.
Chemical Structure and Properties
6β-Hydroxyprednisolone is characterized by the addition of a hydroxyl group at the 6β position of the prednisolone molecule, which alters its biological activity and pharmacokinetic profile. The molecular formula is with a molecular weight of approximately 364.45 g/mol .
Metabolism and Pharmacokinetics
The metabolism of prednisolone involves several pathways, with 6β-hydroxyprednisolone being one of the primary metabolites. This conversion is primarily facilitated by cytochrome P450 enzymes, particularly CYP3A4 .
Key Findings on Metabolism:
- Enhanced Catabolism : Studies indicate that urinary excretion of 6β-hydroxyprednisolone can serve as a biomarker for enhanced catabolism of prednisolone. Patients exhibiting increased levels may experience reduced therapeutic efficacy due to accelerated clearance rates .
- Sex Differences : Research shows that females tend to have a higher capacity for hydroxylating steroids at the sixth position compared to males. For instance, during phenytoin administration, the fraction of prednisolone excreted as 6β-hydroxyprednisolone increased significantly more in females than in males .
Gender | Baseline Excretion (%) | Excretion During Phenytoin Treatment (%) |
---|---|---|
Female | 6.4 - 10.4 | 15.6 - 20.4 |
Male | 2.4 - 7.2 | 12.2 - 18.3 |
Biological Activity
The biological activity of 6β-hydroxyprednisolone is closely linked to its role as a metabolite of prednisolone. Its effects are primarily anti-inflammatory, contributing to the overall therapeutic profile of glucocorticoids.
Anti-Inflammatory Effects
- Mechanism : Like prednisolone, 6β-hydroxyprednisolone exerts its effects through glucocorticoid receptors (GR), influencing gene expression involved in inflammation and immune responses.
- Clinical Relevance : The presence of this metabolite may enhance or modulate the anti-inflammatory effects of prednisolone, particularly in patients with altered metabolism due to enzyme induction or inhibition.
Case Studies and Clinical Implications
Several clinical studies have explored the implications of measuring 6β-hydroxyprednisolone levels in urine as an indicator of prednisolone metabolism:
- Study on Enhanced Catabolism : A cohort study evaluated patients undergoing treatment with prednisolone and found that those with higher urinary levels of 6β-hydroxyprednisolone had diminished clinical responses, suggesting that monitoring this metabolite could guide dosage adjustments .
- Pharmacogenomic Considerations : Genetic variations affecting CYP3A4 activity may lead to significant interindividual differences in the metabolism of prednisolone and its metabolites, including 6β-hydroxyprednisolone. Understanding these variations can help optimize therapeutic strategies for patients requiring glucocorticoid therapy.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing 6β-Hydroxyprednisolone in laboratory settings?
Answer: Synthesis typically involves chemical hydroxylation of prednisolone at the 6β position via microbial biotransformation (e.g., using Aspergillus species) or chemical catalysis. Characterization requires multi-technique validation:
- Structural confirmation : Nuclear Magnetic Resonance (NMR) for stereochemical analysis of the hydroxyl group .
- Purity assessment : High-Performance Liquid Chromatography (HPLC) with UV detection, optimized using C18 columns and methanol/water mobile phases .
- Crystallography : X-ray diffraction to resolve spatial configuration, critical for activity studies .
Q. Which analytical techniques are most effective for quantifying 6β-Hydroxyprednisolone in biological matrices?
Answer:
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Offers high sensitivity (LOQ < 1 ng/mL) for plasma/serum analysis. Use deuterated internal standards (e.g., d4-6β-Hydroxyprednisolone) to correct for matrix effects .
- Validation parameters : Include linearity (R² > 0.99), intra-day precision (<15% CV), and recovery rates (85–115%) per FDA guidelines .
Q. What in vitro models are used to assess the biological activity of 6β-Hydroxyprednisolone?
Answer:
- Receptor binding assays : Transfected cell lines (e.g., COS-7 cells) expressing glucocorticoid receptors (GR) to measure IC₅₀ values .
- Gene expression profiling : qPCR or RNA-seq to quantify anti-inflammatory markers (e.g., IL-6 suppression) in macrophage models .
Advanced Research Questions
Q. How do metabolic pathways of 6β-Hydroxyprednisolone differ across species, and what implications does this have for translational research?
Answer:
- Species-specific metabolism : Human hepatocytes primarily use CYP3A4 for 6β-hydroxylation, whereas rodents rely on CYP3A1/2. Use in vitro hepatocyte models to compare intrinsic clearance rates .
- Translational gaps : Cross-species differences in metabolite profiles necessitate in vivo pharmacokinetic studies with allometric scaling to predict human exposure .
Q. What experimental design considerations are critical when investigating contradictory data on 6β-Hydroxyprednisolone’s pharmacokinetic parameters?
Answer:
- Population stratification : Account for genetic polymorphisms (e.g., CYP3A5 expressers vs. non-expressers) in cohort selection .
- Crossover studies : Reduce inter-individual variability by administering the compound and its parent (prednisolone) to the same subjects .
- Statistical modeling : Use non-compartmental analysis (NCA) paired with Bayesian hierarchical models to resolve AUC variability .
Q. What challenges arise in designing experiments to study 6β-Hydroxyprednisolone’s stability under physiological conditions?
Answer:
- Solubility limitations : Use co-solvents (e.g., PEG-400) or lipid-based carriers to enhance aqueous stability in in vitro assays .
- Photodegradation : Conduct stability tests under ICH Q1B guidelines, with controlled light exposure and HPLC monitoring .
Q. How can researchers reconcile discrepancies between in vitro receptor binding data and in vivo pharmacological effects for 6β-Hydroxyprednisolone?
Answer:
- Protein binding adjustments : Measure free fraction via equilibrium dialysis and adjust IC₅₀ values using the Cheng-Prusoff equation .
- Metabolite interference : Co-administer CYP inhibitors (e.g., ketoconazole) in animal models to isolate parent compound effects .
Q. What methodological approaches are recommended for studying the compound’s interaction with cytochrome P450 enzymes?
Answer:
- Recombinant CYP assays : Express individual isoforms (e.g., CYP3A4, 2D6) in insect cell microsomes to quantify time-dependent inhibition .
- Kinetic analysis : Use Dixon or Lineweaver-Burk plots to differentiate competitive vs. non-competitive inhibition mechanisms .
Propriétés
IUPAC Name |
(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-5-3-11(23)7-14(19)15(24)8-12-13-4-6-21(27,17(26)10-22)20(13,2)9-16(25)18(12)19/h3,5,7,12-13,15-16,18,22,24-25,27H,4,6,8-10H2,1-2H3/t12-,13-,15+,16-,18+,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJGWPGVRXUUNAG-UJXAPRPESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(=O)CO)O)CC(C4=CC(=O)C=CC34C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)C[C@H](C4=CC(=O)C=C[C@]34C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16355-29-6 | |
Record name | 6-Hydroxyprednisolone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016355296 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6.BETA.-HYDROXYPREDNISOLONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UT5TNW0Q0U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.